
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound recognized for its versatility in various fields. This compound is characterized by its intricate structure, incorporating both phenoxy and pyrrolidinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of Phenoxy Intermediate: Reacting 4-isopropylphenol with an appropriate alkyl halide under basic conditions to yield the corresponding phenoxy derivative.
Pyrrolidinyl Intermediate: Reacting pyrimidin-2-ol with a pyrrolidinyl halide under basic conditions.
Condensation Reaction: Combining both intermediates under controlled conditions to form the final compound. Catalysts and solvents play crucial roles in optimizing yield and purity.
Industrial Production Methods
Industrial production involves scaling up laboratory methods, focusing on:
Reaction Optimization: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing distillation, crystallization, and chromatographic techniques.
Environmental Controls: Managing waste and ensuring sustainable practices.
化学反応の分析
Types of Reactions
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Suitable reducing agents can convert it into reduced forms.
Substitution: Nucleophilic and electrophilic substitutions are feasible, depending on the reactive sites involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃.
Reduction: Agents like NaBH₄, LiAlH₄ are often used.
Substitution: Conditions vary widely but can include reagents like alkyl halides, acids, or bases.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups or molecular configurations, depending on the specific reaction conditions.
科学的研究の応用
Chemistry
Biology
It serves as a model compound in studying biochemical pathways and interactions, particularly involving phenoxy and pyrrolidinyl moieties.
Medicine
In medicinal chemistry, the compound's structure is explored for designing drugs targeting specific molecular pathways or receptors.
Industry
Used in manufacturing specialty chemicals and materials, showcasing its versatility.
作用機序
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. These interactions can modify biological pathways, leading to various physiological effects. The exact mechanism depends on the context of its application, whether in a biological system or a chemical process.
類似化合物との比較
Similar Compounds
2-(4-Methylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
2-(4-Ethylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
2-(4-Tert-butylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific isopropyl and pyrrolidinyl groups, which confer distinctive reactivity and interaction profiles compared to its analogues.
Got any more scientific explorations in mind?
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)15-4-6-16(7-5-15)24-13-18(23)22-11-8-17(12-22)25-19-20-9-3-10-21-19/h3-7,9-10,14,17H,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJYNNCRHKMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

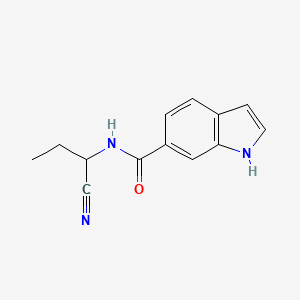
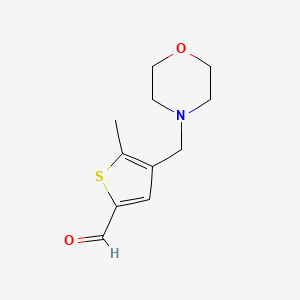
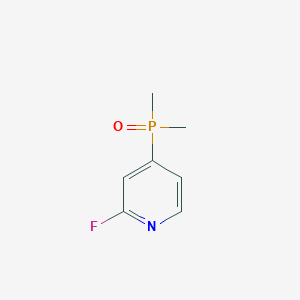
![rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2945064.png)
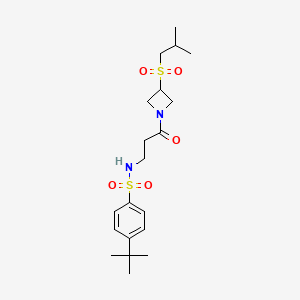
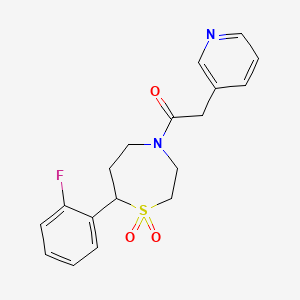
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide](/img/structure/B2945070.png)
![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
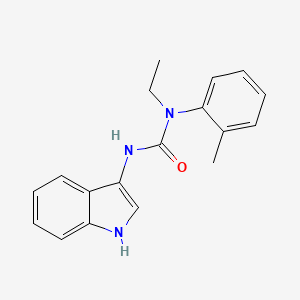
![1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2945075.png)

![methyl 6-chloro-2-{[(3-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2945079.png)
![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)
